5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a butoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the butoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles, often in the presence of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: It can be used in the design and synthesis of novel drug candidates, particularly those targeting specific biological pathways.
Biological Research: The compound’s derivatives may be used as probes or inhibitors in biochemical studies to investigate enzyme functions and signaling pathways.
Mechanism of Action
The mechanism by which 5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the butoxy group.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group but lacks the butoxy and fluorine substituents.
2-Bromo-1,3-diisopropyl-5-(trifluoromethyl)benzene: Similar trifluoromethyl and bromine substitution but with different alkyl groups.
Uniqueness
5-Bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-bromo-1-butoxy-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF4O/c1-2-3-4-17-9-6-7(12)5-8(10(9)13)11(14,15)16/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOQBJQGLUFVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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